4-phenyl-1H-pyrazol-5-amine belongs to the class of heterocyclic compounds, which contain atoms other than carbon in their rings. Heterocyclic chemistry is a vast field with applications in drug discovery, material science, and catalysis . Studying the reactivity and properties of 4-phenyl-1H-pyrazol-5-amine could contribute to the understanding of this important class of molecules.
The synthesis of new organic compounds is crucial for developing novel materials and pharmaceuticals. The presence of the amine and phenyl groups in 4-phenyl-1H-pyrazol-5-amine makes it an interesting building block for further organic synthesis. Research could explore its use as a starting material for the creation of more complex molecules with potential applications in various fields.
The pyrazole ring is a common structural motif found in many bioactive molecules. Some pyrazole-based drugs are used as anti-inflammatory agents and analgesics . Investigating the biological activity of 4-phenyl-1H-pyrazol-5-amine could be a starting point for discovering new drug candidates.
4-Phenyl-1H-pyrazol-5-amine is a heterocyclic organic compound characterized by the presence of a pyrazole ring substituted with a phenyl group at the 4-position and an amino group at the 5-position. Its molecular formula is with a molecular weight of approximately 159.19 g/mol. The structure consists of a five-membered ring containing two adjacent nitrogen atoms, which contributes to its unique chemical properties and potential biological activities .
Research has indicated that 4-phenyl-1H-pyrazol-5-amine exhibits significant biological activities, including:
The synthesis of 4-phenyl-1H-pyrazol-5-amine can be achieved through various methods:
4-Phenyl-1H-pyrazol-5-amine finds applications in various fields:
Interaction studies involving 4-phenyl-1H-pyrazol-5-amine focus on its binding affinities with various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors, influencing pathways related to cell growth and proliferation. Further research is required to elucidate these interactions fully.
Several compounds share structural similarities with 4-phenyl-1H-pyrazol-5-amine, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Pyridyl pyrazole | Contains a pyridine ring instead of phenyl | Potentially different pharmacological profiles |
| 4-Methylpyrazole | Methyl group at the 4-position | Increased lipophilicity may affect bioavailability |
| 1H-Pyrazole | Lacks substituents on the pyrazole ring | Simpler structure may lead to different reactivity |
| 5-Amino pyrazole | Amino group at the 5-position | Enhanced solubility in polar solvents |
The uniqueness of 4-phenyl-1H-pyrazol-5-amine lies in its specific substitution pattern that influences both its chemical reactivity and biological activity, making it a valuable compound for further research in medicinal chemistry.
The pyrazole scaffold, first synthesized by Ludwig Knorr in 1883, has evolved as a cornerstone in heterocyclic chemistry. While 4-phenyl-1H-pyrazol-5-amine (CAS: 57999-06-1) was not explicitly documented in early pyrazole discoveries, its structural analogs emerged during the 20th century as synthetic targets for bioactive molecules. The identification of natural pyrazoles in plants like Houttuynia cordata in 1954 catalyzed interest in aryl-substituted pyrazoles, including derivatives like 4-phenyl-1H-pyrazol-5-amine.
4-Phenyl-1H-pyrazol-5-amine distinguishes itself through:
The compound serves as a key intermediate in synthesizing:
The synthesis of 4-phenyl-1H-pyrazol-5-amine through classical condensation methods represents one of the most fundamental and widely employed approaches in pyrazole chemistry [1]. The most versatile method available for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines [1]. This approach encompasses the nucleophilic attack of hydrazine onto the carbonyl group, followed by cyclization through addition of the secondary nitrogen atom to the nitrile carbon [2].
The condensation of β-ketonitriles with hydrazine hydrate has been extensively documented for the preparation of nitrogen-unsubstituted 3-(5)-aminopyrazoles [2]. The reaction mechanism proceeds through initial hydrazone formation via nucleophilic attack of hydrazine onto the carbonyl group, followed by intramolecular cyclization involving the nitrile functionality [2]. Both neutral and acidic conditions have been reported in alcoholic solvents for this transformation [2].
Neutral reaction conditions typically involve heating the β-ketonitrile substrate with hydrazine hydrate in ethanol at reflux temperatures for periods ranging from 1 to 16 hours [2]. Acidic conditions employing mineral acids have also proven effective, particularly when enhanced regioselectivity is desired [2]. The reaction yields vary considerably depending on the substitution pattern and reaction conditions employed, with typical yields ranging from 65% to 85% [2].
An alternative classical approach involves the condensation of α,β-unsaturated nitriles bearing suitable leaving groups with hydrazine derivatives [2]. This methodology ensures aromatic heterocycle formation through the presence of a leaving group on the alkene of the dielectrophilic partner [2]. Various leaving groups have been successfully employed, including ethoxy, dimethylamino, morpholino, and thiomethyl substituents [2].
The thiomethyl group has demonstrated superior leaving group properties compared to amino groups when both functionalities are present on the same substrate [2]. This approach provides access to 4-phenyl-1H-pyrazol-5-amine derivatives through appropriate selection of the α,β-unsaturated nitrile precursor bearing a phenyl substituent at the appropriate position [2].
| Substrate Type | Reaction Conditions | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| β-Ketonitriles | Neutral conditions | Ethanol | Reflux | 1-16 h | 65-85% |
| β-Ketonitriles | Acidic conditions | Ethanol | Reflux | 6-12 h | 70-80% |
| α,β-Unsaturated nitriles | Base catalyzed | Various | 80-120°C | 2-8 h | 60-75% |
The optimization of classical condensation reactions has focused on solvent selection, temperature control, and reaction time minimization [2]. Alcoholic solvents, particularly ethanol, have proven most effective for these transformations due to their ability to solubilize both hydrazine and organic substrates while facilitating the cyclization process [2].
Transition metal-catalyzed cross-coupling reactions have emerged as powerful methodologies for the synthesis of 4-phenyl-1H-pyrazol-5-amine derivatives, with Suzuki-Miyaura coupling representing the most prominent approach [3] [4]. The development of palladium-catalyzed cross-coupling methods has revolutionized the direct introduction of aryl groups onto pyrazole rings, overcoming traditional limitations associated with multi-step synthetic procedures [5].
The first examples of direct aryl group introduction onto pyrazole rings via palladium-catalyzed cross-coupling reactions have demonstrated significant synthetic utility [5]. The Suzuki-Miyaura cross-coupling reaction utilizing XPhos Pd G2 precatalyst has proven particularly effective for coupling 4-bromo-3,5-dinitro-1H-pyrazole with electron-rich, electron-deficient, or sterically demanding boronic acids [3].
These coupling reactions enable the production of corresponding dinitropyrazoles, which can subsequently undergo iron-catalyzed reduction of both nitro groups with hydrazine hydrate to accomplish the synthesis of diamino derivatives [3]. The methodology demonstrates excellent functional group tolerance and provides access to previously difficult-to-prepare aryl-substituted pyrazole derivatives [3].
The selection of appropriate palladium catalyst systems has proven critical for successful cross-coupling reactions with pyrazole substrates [6]. Phenyl-bearing precatalyst systems at catalyst loadings of 0.33 mol% have successfully converted 98% of bromobenzene and phenylboronic acid to biphenyl products within 4 hours at 140°C [6]. Tertiary butyl-bearing precatalyst systems have demonstrated slightly lower conversion rates, achieving up to 81% conversion under similar conditions [6].
The presence of electron-withdrawing substituents on aryl halide substrates generally increases conversion rates, while electron-withdrawing groups on phenylboronic acid substrates show the opposite effect [6]. This electronic influence provides opportunities for optimizing reaction conditions based on substrate electronic properties [6].
The mechanism of Suzuki-Miyaura cross-coupling with unprotected azoles involves the formation of monomeric or oligomeric palladium(II) intermediates that function as palladium reservoirs [4]. The presence of 1,2- or 1,3-azoles leads to the formation of these intermediates, with transmetallation occurring through either palladium-chloride or palladium-hydroxide pathways [4].
The inhibitory effect of unprotected azoles on palladium-catalyzed cross-coupling reactions can be counteracted through the use of additional boronic acid, which shifts the equilibrium back toward the active catalytic species [4]. The transmetallation step has been identified as the rate-determining step in cross-coupling reactions involving nitrogen-rich, acidic heterocycles [4].
| Catalyst System | Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Substrate Scope |
|---|---|---|---|---|---|
| XPhos Pd G2 | 0.5-2.0 | 80-140 | 2-8 | 85-98 | Electron-rich/deficient aromatics |
| Phenyl-bearing precatalyst | 0.33 | 140 | 4 | 98 | Standard aromatics |
| Tertiary butyl precatalyst | 0.33 | 140 | 4 | 81 | Sterically hindered substrates |
Microwave-assisted organic reaction enhancement has become increasingly important in synthetic organic chemistry for efficient resource utilization in pyrazole synthesis [7]. Microwave-assisted synthesis demonstrates significant advantages over conventional approaches, including reduced reaction times, higher yields, and improved product quality [7] [8].
The microwave-mediated synthesis of 1-aryl-1H-pyrazole-5-amines has been developed as an efficient method utilizing water as the environmentally benign solvent [9]. This process involves combining 3-aminocrotononitrile or appropriate α-cyanoketone with aryl hydrazine dissolved in 1 M hydrochloric acid [9]. The mixture undergoes microwave heating at 150°C for typical durations of 10-15 minutes [9].
The microwave-assisted preparation demonstrates remarkable efficiency, with products readily obtained by basifying the solution with 10% sodium hydroxide and isolating the desired compound through simple vacuum filtration [9]. Typical isolated yields range from 70-90%, with reactions successfully performed on scales from milligrams to grams without significant yield variations [9].
Solvent-free synthesis approaches have gained prominence in pyrazole chemistry due to their environmental benefits and operational simplicity [10] [11]. A highly regioselective, solvent-free and montmorillonite K10 clay-catalyzed domino process has been described for the synthesis of 1,3,4-trisubstituted and 1,4-disubstituted pyrazole derivatives [10].
Experimental outcomes clearly demonstrate that organic solvents have an adverse effect upon pyrazole formation, while oxidative conditions in the presence of reusable clay favor formation of 1,3,4-trisubstituted pyrazoles [10]. The clay catalyst in combination with N-bromosuccinamide provides access to 1,4-disubstituted pyrazoles after pyrolytic cleavage at elevated temperatures [10].
The integration of green methodologies in pyrazole synthesis has witnessed significant progress, incorporating energy-efficient techniques such as microwave and ultrasound-assisted synthesis [12]. These approaches emphasize the use of benign catalysts, biodegradable composites, and water as a renewable, non-toxic reaction medium [12].
Multicomponent reactions represent a key strategy in green pyrazole synthesis, enabling rapid assembly of target molecules in single reaction vessels [12]. These one-pot reactions typically involve aldehydes, malononitrile, β-ketoesters, hydrazine hydrate, and appropriate catalysts or promoters [12]. The multicomponent reaction approach offers advantages including atom economy, step economy, and simultaneous assembly of multiple building blocks [12].
| Method | Reaction Conditions | Temperature (°C) | Time | Yield (%) | Solvent |
|---|---|---|---|---|---|
| Microwave-assisted | 1 M HCl, MW irradiation | 150 | 10-15 min | 70-90 | Water |
| Solvent-free clay-catalyzed | Montmorillonite K10 | 120-180 | 1-3 h | 65-85 | None |
| Microwave condensation | MW irradiation | 140 | 30 s - 10 min | 80-95 | Minimal organic |
Industrial-scale synthesis of 4-phenyl-1H-pyrazol-5-amine requires careful consideration of process efficiency, environmental impact, and economic viability [13] [14]. The development of scalable processes has focused on telescopic synthetic approaches that minimize intermediate isolation and purification steps while maintaining high overall yields [13].
A greener approach for large-scale synthesis has been demonstrated through the development of convenient, safe, and scalable processes achieving excellent overall yields [13]. Two-step telescopic processes with overall yields of 75% have been successfully implemented for multikilogram-scale manufacturing [13]. The first step involves enamine synthesis with 90% yield through three chemical transformations, followed by cyclization with hydrazine derivatives [13].
The transition from laboratory-scale synthesis to large-scale production requires systematic evaluation of reaction parameters and safety considerations [14]. Studies examining the scale-up from 1-gram laboratory synthesis to 400-gram production have identified critical factors including solvent selection, temperature control, and product isolation methods [14].
Process mass intensity values below 60 in manufacturing processes demonstrate the successful implementation of green chemistry principles [13]. The utilization of minimum numbers of solvents and reduced energy consumption represents significant improvements over traditional synthetic approaches [13]. The replacement of hazardous solvents with environmentally benign alternatives has been prioritized in industrial process development [14].
The investigation of alternative solvents has led to the identification of tetrahydrofuran as providing reliable results at concentrations of 0.2 M, resulting in good conversion and high purity for large-scale applications [14]. The replacement of carcinogenic 1,4-dioxane with safer alternatives exemplifies the commitment to worker safety and environmental responsibility [14].
| Scale | Overall Yield (%) | Process Mass Intensity | Solvent Usage | Energy Consumption | Safety Rating |
|---|---|---|---|---|---|
| Laboratory (1 g) | 65-75 | >100 | Multiple organic | High | Moderate |
| Pilot (100 g) | 70-80 | 80-90 | Reduced organic | Medium | Good |
| Industrial (400+ g) | 75-85 | <60 | Minimal/green | Low | Excellent |
X-ray crystallographic studies of 4-phenyl-1H-pyrazol-5-amine and related pyrazole derivatives reveal distinctive molecular arrangements and hydrogen bonding patterns that are characteristic of this class of compounds. Crystallographic investigations of similar structures, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, demonstrate that the synthesis is regiospecific and single-crystal X-ray diffraction provides the only means of unambiguous structural analysis, with the benzene ring bonded to the imine carbon atom [1] [2] [3].
The molecular geometry of 4-phenyl-1H-pyrazol-5-amine exhibits several key structural features. The pyrazole ring maintains planarity with typical root mean square deviations of approximately 0.025-0.035 Å, as observed in related compounds [1] [4]. The phenyl substituent at position 4 adopts specific dihedral angles relative to the central pyrazole ring, typically ranging from 29° to 45°, depending on crystal packing forces and intermolecular interactions [1] [4] [5].
Crystal packing analysis reveals that hydrogen bonding networks play a crucial role in determining the solid-state structure. The amino group at position 5 acts as both a hydrogen bond donor and acceptor, facilitating the formation of characteristic supramolecular assemblies [4] [6] [5]. In similar pyrazole structures, intermolecular amino-pyrazole nitrogen-hydrogen···nitrogen hydrogen bonds connect molecules along specific crystallographic directions, typically forming infinite chains parallel to the b-axis [1] [4] [2].
| Parameter | Value Range | Reference Structure |
|---|---|---|
| Pyrazole ring planarity (r.m.s. deviation) | 0.025-0.035 Å | Various pyrazol-5-amines [1] [4] |
| Phenyl-pyrazole dihedral angle | 29-45° | Substituted phenylpyrazoles [1] [5] |
| Nitrogen-hydrogen bond length | 2.18-2.44 Å | Amino-pyrazole derivatives [5] |
| Carbon-carbon bond distances | 1.33-1.40 Å | Aromatic systems [4] |
The hydrogen bonding patterns typically involve nitrogen-hydrogen···nitrogen interactions with distances ranging from 2.18 to 2.44 Å and angles approaching linearity (177-180°) [5]. These interactions result in the formation of characteristic carbon(5) chain motifs, which run parallel to specific crystallographic axes and contribute to the overall stability of the crystal structure [1] [2].
Additional weak interactions, including carbon-hydrogen···oxygen and carbon-hydrogen···π interactions, further stabilize the crystal packing and contribute to the formation of supramolecular double chains or zigzag arrangements [6]. The amino group orientation is significantly influenced by these intermolecular interactions, with the amino hydrogen atoms often participating in multiple hydrogen bonding schemes.
The nuclear magnetic resonance spectroscopic characterization of 4-phenyl-1H-pyrazol-5-amine provides detailed structural information through multinuclear analysis. Complete assignment of ¹H and ¹³C nuclear magnetic resonance chemical shifts for phenyl-1H-pyrazole derivatives has been accomplished using concerted application of one-dimensional ¹H nuclear magnetic resonance and two-dimensional gradient-selected heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments [7].
The ¹H nuclear magnetic resonance spectrum of 4-phenyl-1H-pyrazol-5-amine exhibits characteristic resonances for the pyrazole ring system and phenyl substituent. The pyrazole hydrogen at position 3 typically appears as a singlet around 5.8-6.0 parts per million, while the phenyl ring protons exhibit multipicity in the aromatic region between 7.1-7.6 parts per million [8] [9] [10]. The amino group protons appear as a broad singlet, typically around 4.0-5.0 parts per million, which can vary depending on solvent and concentration effects [9] [10].
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole H-3 | 5.8-6.0 | Singlet | 1H |
| Phenyl H (ortho) | 7.4-7.6 | Doublet | 2H |
| Phenyl H (meta) | 7.2-7.4 | Triplet | 2H |
| Phenyl H (para) | 7.1-7.3 | Triplet | 1H |
| Amino group | 4.0-5.0 | Broad singlet | 2H |
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. For pyrazole derivatives, characteristic chemical shifts are observed for the pyrazole ring carbons and the attached phenyl substituent [11] [7]. The carbon at position 4 of the pyrazole ring, which bears the phenyl substituent, typically appears around 120-130 parts per million, while the amino-substituted carbon at position 5 resonates around 145-155 parts per million [11].
| Carbon Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Pyrazole C-3 | 130-135 | Aromatic carbon |
| Pyrazole C-4 | 120-130 | Phenyl-substituted carbon |
| Pyrazole C-5 | 145-155 | Amino-substituted carbon |
| Phenyl C (ipso) | 135-140 | Quaternary carbon |
| Phenyl C (ortho/meta) | 125-130 | Aromatic carbons |
| Phenyl C (para) | 128-132 | Aromatic carbon |
The complete assignment has been facilitated through two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, which allow for unambiguous correlation between carbon and hydrogen nuclei [11] [7].
¹⁵N nuclear magnetic resonance spectroscopy of pyrazole derivatives, while challenging due to the low natural abundance of ¹⁵N (0.36%), provides valuable information about the nitrogen environments [12] [13]. Recent advances in signal amplification by reversible exchange techniques have enabled the detection of ¹⁵N signals in pyrazole systems with remarkable sensitivity enhancements [12].
The pyrazole nitrogen atoms exhibit distinct chemical shifts depending on their hybridization and chemical environment. The pyrrole-like nitrogen (N-1) typically resonates in a different region compared to the pyridine-like nitrogen (N-2) [14] [15]. For 4-phenyl-1H-pyrazol-5-amine, the amino nitrogen exhibits characteristic upfield shifts upon protonation, reflecting changes in the electronic environment [16] [17].
Vibrational spectroscopic analysis using infrared and Raman techniques provides comprehensive information about the molecular vibrations and functional group characteristics of 4-phenyl-1H-pyrazol-5-amine. The infrared and Fourier transform Raman spectra have been measured and analyzed for related pyrazole derivatives, with assignments made through normal coordinate analysis following scaled quantum mechanical force field methodology [18] [19].
The infrared spectrum of 4-phenyl-1H-pyrazol-5-amine exhibits characteristic absorption bands corresponding to various functional groups and molecular vibrations. The amino group stretching vibrations typically appear in the range of 3300-3500 cm⁻¹, with both symmetric and asymmetric stretching modes observable [20] [21] [10].
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Nitrogen-hydrogen stretching (amino) | 3300-3500 | Asymmetric/symmetric NH₂ stretch | Strong |
| Carbon-hydrogen stretching (aromatic) | 3000-3100 | Aromatic CH stretch | Medium |
| Carbon=nitrogen stretching (pyrazole) | 1580-1620 | Pyrazole ring vibration | Strong |
| Carbon=carbon stretching (aromatic) | 1450-1500 | Aromatic ring vibration | Strong |
| Carbon-nitrogen stretching | 1200-1300 | Aliphatic/aromatic CN stretch | Medium |
| Aromatic carbon-hydrogen bending | 800-900 | Out-of-plane bending | Medium |
Twenty-five commonly occurring bands in the infrared spectra of 1-phenylpyrazoles have been systematically tabulated and assigned, providing a comprehensive framework for spectroscopic identification [22]. The benzene ring and carbon-hydrogen related vibrations occur consistently across different pyrazole derivatives, with a strong band related to the benzene ring stretching mode appearing in the range of 1585-1611 cm⁻¹ [21].
Raman spectroscopy complements infrared analysis by providing information about vibrations that may be weak or absent in infrared spectra. Many functional groups in pyrazole derivatives are Raman active, which aids in their spectroscopic elucidation [23] [24] [25]. The Raman spectrum typically shows enhanced signals for aromatic ring vibrations and nitrogen-containing heterocyclic modes.
The combination of infrared and Raman spectroscopy allows for complete vibrational characterization, with density functional theory calculations providing theoretical support for band assignments [18] [24] [25]. Normal bond orbital analysis has proven useful for understanding the inter- and intramolecular delocalization and acceptor-donor interactions based on second-order perturbation interactions [18].
Electronic absorption spectroscopy of 4-phenyl-1H-pyrazol-5-amine reveals characteristic electronic transitions associated with the aromatic pyrazole system and phenyl substituent. UV-visible spectroscopic studies of related compounds show transitions typically occurring in the range of 325-415 nm, indicating extended conjugated systems [26] [19] [22].
| Transition Type | Wavelength (nm) | Assignment | Molar Absorptivity |
|---|---|---|---|
| π→π* | 250-300 | Aromatic transitions | High (10⁴-10⁵) |
| n→π* | 300-350 | Nitrogen lone pair transitions | Medium (10³-10⁴) |
| Charge transfer | 350-400 | Intramolecular charge transfer | Variable |
The electronic properties are significantly influenced by substituent effects, with electron-donating and electron-withdrawing groups modulating the absorption characteristics [27] [19] [28]. Time-dependent density functional theory calculations have been employed to understand the electronic behavior and predict absorption wavelengths with good correlation to experimental values [27] [25].
The highest occupied molecular orbital and lowest unoccupied molecular orbital calculations indicate that charge transfer occurs within the molecule, with the electronic transitions primarily arising from π→π* and n→π* transitions [19] [28]. The computed band gap energies reveal important information about the electronic properties and potential applications of these compounds [18] [28].
Fluorescence studies of related pyrazole derivatives demonstrate that these compounds can exhibit significant emission properties, with quantum yields varying depending on the substitution pattern and molecular environment [27] [29]. The emission characteristics are influenced by the extended conjugation between the pyrazole ring and phenyl substituent, leading to interesting photophysical properties.
Irritant